molecular formula C20H20N2O2 B254431 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No. B254431
M. Wt: 320.4 g/mol
InChI Key: VXJYAXURPZFVJZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. ABH is a chromene derivative that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapeutic agents. In

Mechanism of Action

The mechanism of action of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of cellular signaling pathways and the inhibition of oxidative stress. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of cellular antioxidant defense mechanisms. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to protect against oxidative stress-induced damage in neuronal cells and to inhibit the production of pro-inflammatory cytokines in macrophages. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been shown to exhibit anti-cancer effects, including the induction of apoptosis and the inhibition of tumor cell proliferation.

Advantages and Limitations for Lab Experiments

2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages for use in lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to activate the Nrf2 pathway, and its potential use as a fluorescent probe for the detection of ROS. However, 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile also has some limitations, including its complex synthesis method, its potential toxicity at high concentrations, and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile, including the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, cancer, and inflammatory disorders. Further investigation is also needed to fully understand the mechanism of action of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and to identify potential targets for drug development. Additionally, the development of new synthetic methods for 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile and the investigation of its potential use as a fluorescent probe for the detection of ROS in biological systems are also promising areas for future research.

Synthesis Methods

The synthesis of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-tert-butylphenylacetonitrile with 2,3-epoxypropyl-4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final product, 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile. The synthesis of 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has been shown to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs and therapeutic agents. 2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.

properties

Product Name

2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-amino-4-(4-tert-butylphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H20N2O2/c1-20(2,3)13-6-4-12(5-7-13)18-15-9-8-14(23)10-17(15)24-19(22)16(18)11-21/h4-10,18,23H,22H2,1-3H3

InChI Key

VXJYAXURPZFVJZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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